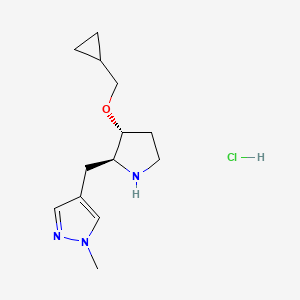![molecular formula C8H5BrN2O2 B14040108 3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B14040108.png)
3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 3-position and a carboxylic acid group at the 8-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid typically involves the cyclization of α-bromoketones with 2-aminopyridines. One common method includes the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate, which promotes the tandem cyclization and bromination reactions . The reaction conditions are generally mild and do not require the use of a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This would include ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification processes to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the carboxylic acid group.
Cyclization Reactions: The imidazo-pyridine ring system can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like TBHP or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo-pyridine derivatives, while oxidation and reduction reactions can modify the carboxylic acid group to form different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly as potential anti-cancer or anti-tuberculosis agents.
Materials Science: The luminescent properties of imidazo[1,5-A]pyridine derivatives make them useful in the development of optoelectronic devices and sensors.
Biological Research: The compound can be used as a probe in biological studies to investigate molecular interactions and pathways.
Wirkmechanismus
The mechanism of action of 3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-A]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atom and substituents.
N-(Pyridin-2-yl)amides: These compounds are synthesized from similar starting materials but have different functional groups and applications.
Uniqueness
3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and a carboxylic acid group. This combination of features provides distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C8H5BrN2O2 |
|---|---|
Molekulargewicht |
241.04 g/mol |
IUPAC-Name |
3-bromoimidazo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-8-10-4-6-5(7(12)13)2-1-3-11(6)8/h1-4H,(H,12,13) |
InChI-Schlüssel |
VEUJZLDVBNDRCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CN=C2Br)C(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Benzyloxy)-3-methoxyphenyl]cyclopropanecarbonitrile](/img/structure/B14040028.png)





![3-Chloropyrido[3,2-C]pyridazin-6-OL](/img/structure/B14040077.png)
![(2E)-4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14040082.png)




